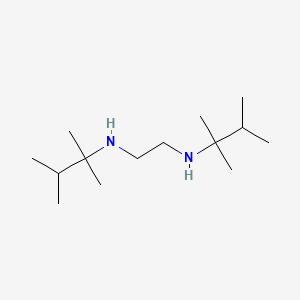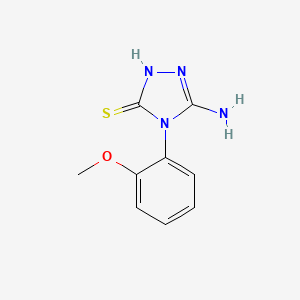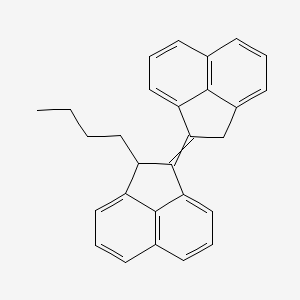
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a fused ring system with multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common method includes the condensation of acenaphthylen-1(2H)-one with butyl-substituted acenaphthylene under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic systems.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings can be functionalized with various substituents using reagents like halogens, nitro compounds, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene involves its interaction with molecular targets through its aromatic rings. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules. The pathways involved may include the activation of specific enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthylene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the butyl substitution.
Acenaphthenequinone: An oxidized derivative of acenaphthylene with quinone functionality.
1,2-Acenaphthylenedione: Another oxidized form with two carbonyl groups.
Uniqueness
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
90139-65-4 |
|---|---|
Molekularformel |
C28H24 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-(2H-acenaphthylen-1-ylidene)-1-butyl-1H-acenaphthylene |
InChI |
InChI=1S/C28H24/c1-2-3-13-22-21-14-6-10-19-11-7-16-24(27(19)21)28(22)25-17-20-12-4-8-18-9-5-15-23(25)26(18)20/h4-12,14-16,22H,2-3,13,17H2,1H3 |
InChI-Schlüssel |
VCUAKMJKIADJDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium bromide](/img/structure/B14381899.png)


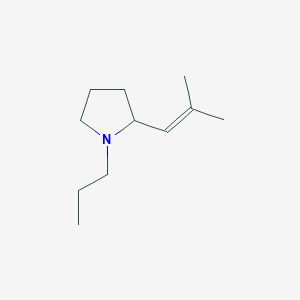

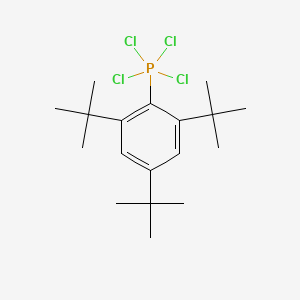
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
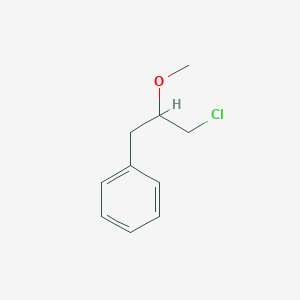
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
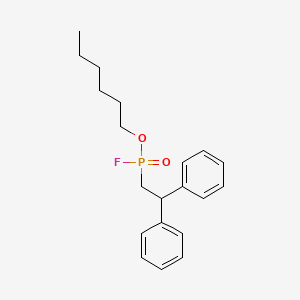

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
